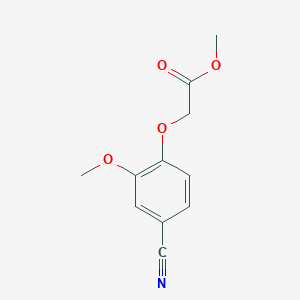![molecular formula C16H11N3OS B4196626 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The synthesis of thiazolidin-4-one derivatives containing a 1,3,4-oxadiazole/thiadiazole moiety has led to the discovery of promising anticancer agents . Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) when compared to the reference drug doxorubicin (IC50 = 0.5 μM). These compounds exhibit potential for inhibiting cancer cell proliferation.
Antimicrobial Activity
Several derivatives of this compound have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Notable examples include molecules D-2, D-4, D-6, D-19, and D-20, with MIC ranges of 3.58 to 8.74 µM . These findings suggest that 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile derivatives could be explored as antimicrobial agents.
Antioxidant Properties
Analogues of this compound were evaluated for their antioxidant potential using the DPPH assay. Among them, analogue D-16 exhibited the most potent antioxidant activity (IC50 = 22.3 µM) compared to the positive control, ascorbic acid (IC50 = 111.6 µM) . These findings highlight its potential as an antioxidant agent.
Antiviral Research
In the pursuit of antiviral molecules, novel honokiol analogues were synthesized by incorporating 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones. These derivatives were assessed for their antiviral entry activities, particularly in the context of SARS-CoV-2 pseudovirus models . While further studies are needed, this suggests a potential role in antiviral research.
EGFR Inhibition for Anticancer Therapy
A related compound, 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propenamide, demonstrated significant inhibitory effects against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro . This highlights the compound’s potential as an EGFR inhibitor for anticancer therapy.
Drug Design and Synthesis
Researchers have also explored innovative derivatives of 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile. For instance, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed and synthesized for potential applications in anticancer therapy . These efforts contribute to drug discovery and development.
Wirkmechanismus
Target of Action
The primary target of 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile is DNA topoisomerase I . This enzyme plays a crucial role in regulating the topological structure of DNA during various cellular metabolic processes . It is a validated target for the development of antitumor agents .
Mode of Action
The compound interacts with its target, DNA topoisomerase I, by inhibiting its function . This interaction results in changes to the DNA’s topological structure, which can disrupt cellular metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the induction of cell death . This is achieved through the disruption of DNA topological structure, which can lead to apoptosis, or programmed cell death . This makes 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile a potential candidate for antitumor therapy .
Eigenschaften
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c17-10-13-8-4-5-9-14(13)11-21-16-19-18-15(20-16)12-6-2-1-3-7-12/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFBCTWXMDMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![3,6-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4196546.png)
![N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4196557.png)

![methyl 1-{2-[(4-methoxy-2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4196590.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4196600.png)
![4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-3-piperidinecarboxylate](/img/structure/B4196629.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)

![N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4196643.png)
![4-bromo-2-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4196658.png)